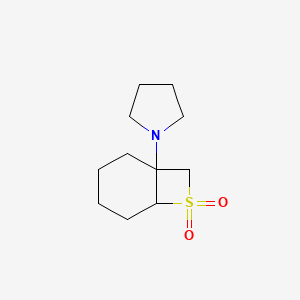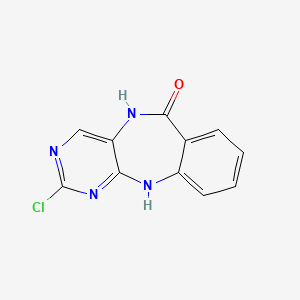
ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl Phosphinylidynetricarbamate . This chemical compound has the molecular formula C9H18N3O7P and a molecular weight of 311.2289 g/mol . It is a chemical substance that has been validated and registered in various chemical databases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl Phosphinylidynetricarbamate involves the reaction of ethyl carbamate with phosphorus oxychloride in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C2H5OC(O)NH2 + POCl3 + Base} \rightarrow \text{C9H18N3O7P} ]
Industrial Production Methods: Industrial production of Triethyl Phosphinylidynetricarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Triethyl Phosphinylidynetricarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted carbamates and phosphine esters.
Aplicaciones Científicas De Investigación
Triethyl Phosphinylidynetricarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Triethyl Phosphinylidynetricarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
- Diethyl Phosphinylidynetricarbamate: Similar structure but with two ethyl groups.
- Methyl Phosphinylidynetricarbamate: Contains methyl groups instead of ethyl groups, affecting its chemical properties and reactivity.
Propiedades
Número CAS |
16077-69-3 |
|---|---|
Fórmula molecular |
C9H18N3O7P |
Peso molecular |
311.23 g/mol |
Nombre IUPAC |
ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate |
InChI |
InChI=1S/C9H18N3O7P/c1-4-17-7(13)10-20(16,11-8(14)18-5-2)12-9(15)19-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15,16) |
Clave InChI |
PLKLDTNHRCTQAO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NP(=O)(NC(=O)OCC)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


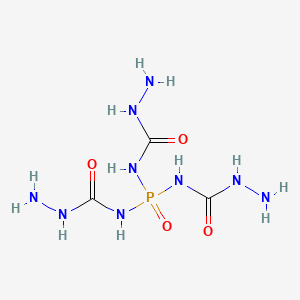
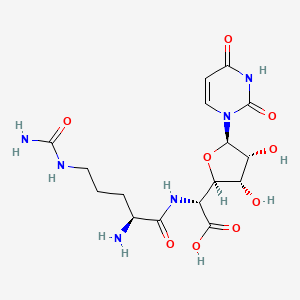
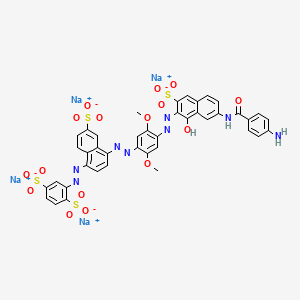

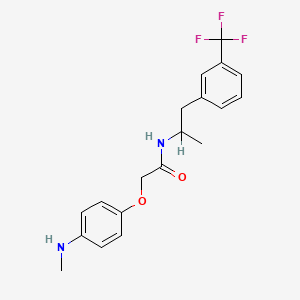
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


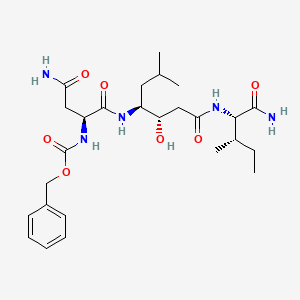
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)


